N,N-dimethylaminoethyl paramylon
Description
Properties
CAS No. |
123138-29-4 |
|---|---|
Molecular Formula |
C11H11NO2S |
Synonyms |
N,N-dimethylaminoethyl paramylon |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity of paramylon derivatives is highly dependent on the type and charge of introduced functional groups. Below is a systematic comparison with structurally analogous compounds:
Antimicrobial Activity
Positively charged derivatives exhibit superior antimicrobial activity due to electrostatic interactions with microbial membranes.
Mechanistic Insight : Cationic derivatives like DMAE-paramylon enhance phagocytosis and reactive oxygen species (ROS) production in macrophages, directly correlating with antimicrobial efficacy .
Anti-HIV Activity
Sulfated derivatives outperform cationic counterparts in inhibiting HIV replication, likely due to sulfated polysaccharides interfering with viral entry.
*SI (Selectivity Index) = CC₅₀ (cytotoxicity)/EC₅₀ (antiviral efficacy). Higher SI indicates greater therapeutic window.
Macrophage Stimulation
Cationic modifications are critical for activating macrophage-mediated immune responses.
Other Therapeutic Effects
- Native paramylon: Renoprotective effects via inhibition of uremic toxin absorption, unrelated to cationic derivatives .
Mechanistic and Structural Considerations
- Charge Dependency : Positively charged groups (e.g., DMAE) enhance interactions with immune cells and pathogens, while sulfated groups improve antiviral activity through charge-mediated viral inhibition .
- Structural Trade-offs : Crystallinity of paramylon may hinder biological activity, necessitating derivatization to balance amorphous (bioactive) and crystalline (structural) phases .
Preparation Methods
Cultivation Conditions
Euglena gracilis is typically grown in sterile, aerated bioreactors using a defined medium rich in carbon sources such as glucose or ethanol. Under heterotrophic conditions (darkness with organic carbon), paramylon accumulation can reach 60–70% of the algal dry weight. Key parameters include:
Extraction and Purification
Post-fermentation, paramylon granules are isolated through a series of steps:
-
Harvesting : Cells are collected via centrifugation or filtration.
-
Cell Disruption : Mechanical methods (e.g., bead milling) or enzymatic treatments (lysozyme) lyse the cells to release paramylon granules.
-
Solvent Washing : Sequential washes with organic solvents (e.g., methanol, acetone) remove lipids and pigments.
-
Drying : The purified paramylon is lyophilized to yield a cream-colored powder with >95% β-1,3-glucan content.
Table 1: Paramylon Isolation Efficiency
| Parameter | Value | Reference |
|---|---|---|
| Purity (β-1,3-glucan) | ≥95% | |
| Yield from biomass | 60–70% | |
| Residual protein content | ≤3.0% |
The synthesis of this compound involves the introduction of N,N-dimethylaminoethyl groups onto the paramylon backbone via nucleophilic substitution. This process enhances its water solubility and bioactivity.
Reaction Mechanism
The hydroxyl groups (-OH) on the glucose units of paramylon react with N,N-dimethylaminoethyl chloride in an alkaline medium. The base (e.g., NaOH) deprotonates the hydroxyl groups, facilitating their attack on the electrophilic carbon of the chloroethylamine derivative.
Reaction Scheme :
Optimization of Reaction Conditions
Key variables influencing the degree of substitution (DS) include:
-
Alkalinity : pH 10–12 to ensure sufficient deprotonation of hydroxyl groups.
-
Solvent System : Aqueous NaOH or polar aprotic solvents (e.g., dimethylacetamide) enhance reagent solubility.
-
Temperature : 50–70°C to accelerate reaction kinetics without degrading paramylon.
-
Molar Ratio : A 2:1 excess of N,N-dimethylaminoethyl chloride to paramylon hydroxyl groups ensures complete substitution.
Table 2: Typical Reaction Parameters
Post-Reaction Processing
After modification, the product is purified to remove unreacted reagents and byproducts:
-
Neutralization : Adjust pH to 7.0 with dilute HCl.
-
Dialysis : Against deionized water using membranes with a 12–14 kDa cutoff.
-
Lyophilization : Freeze-drying yields the final product as a white, hygroscopic powder.
Comparative Analysis of Modification Techniques
While the primary method involves N,N-dimethylaminoethyl chloride, alternative approaches have been explored:
Epichlorohydrin Cross-Linking
Cross-linking paramylon derivatives with epichlorohydrin was investigated to stabilize the structure. However, studies showed no significant improvement in bioactivity compared to non-cross-linked derivatives.
Sulfation and Carboxymethylation
Introducing negatively charged groups (e.g., sulfate or carboxymethyl) was found to reduce antimicrobial activity, underscoring the importance of cationic groups for bioactivity.
Table 3: Impact of Functional Groups on Bioactivity
| Derivative | Antimicrobial Activity | Reference |
|---|---|---|
| N,N-Dimethylaminoethyl | Potentiated | |
| Sulfated | Reduced | |
| Carboxymethyl | Reduced |
Industrial-Scale Production Challenges
Scaling up this compound synthesis presents several hurdles:
-
Cost of Reagents : N,N-Dimethylaminoethyl chloride is expensive at commercial scales.
-
Solvent Recovery : Efficient recycling of DMAc or NaOH is critical for economic viability.
-
Consistency in DS : Batch-to-batch variability in substitution levels must be minimized for pharmaceutical applications.
Characterization and Quality Control
Rigorous analytical methods ensure product consistency:
-
Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns via chemical shifts at δ 2.2–2.5 ppm (N-CH) and δ 3.3–3.7 ppm (O-CH).
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1,650 cm (C-N stretch) and 1,450 cm (N-CH bend) validate modification.
-
Size-Exclusion Chromatography (SEC) : Monitors molecular weight distribution to detect degradation .
Q & A
Q. What experimental methodologies are used to evaluate the macrophage-stimulating activity of N,N-dimethylaminoethyl paramylon?
Researchers typically employ NBT (nitroblue tetrazolium) reduction assays and morphological assessments (e.g., macrophage spreading) to quantify activation. Mouse peritoneal macrophages are cultured with the compound, and NBT reduction is measured spectrophotometrically. Comparative studies with inactive derivatives (e.g., carboxymethyl paramylon) serve as negative controls .
Q. What in vivo models demonstrate the antimicrobial efficacy of this compound?
Pretreatment with DMAE-paramylon in mouse infection models (e.g., intraperitoneal microbial challenge) showed significant protection, measured via survival rates and macrophage activity post-infection. These models highlight its role in enhancing innate immunity .
Q. How does this compound differ structurally from other paramylon derivatives, and why is this significant?
DMAE-paramylon is a cationized derivative due to its dimethylaminoethyl group, unlike neutral (e.g., carboxymethyl) or anionic (e.g., sulfated) derivatives. This positive charge facilitates binding to macrophage receptors, a critical factor in its immunostimulatory activity .
Advanced Research Questions
Q. How can researchers address contradictions in the selectivity index (SI) of this compound across antiviral studies?
Despite in vitro anti-HIV activity, its low SI (SI=1) suggests high cytotoxicity. Methodological improvements include:
- Combining viability assays (e.g., MTT) with viral inhibition tests.
- Structural optimization (e.g., adjusting substituent groups or conjugation strategies) to enhance specificity .
Q. What experimental designs are recommended to resolve discrepancies between in vitro immunostimulation and in vivo efficacy?
- Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and half-life using labeled compounds or imaging.
- Dose-response studies : Correlate in vitro activation thresholds with in vivo dosing regimens.
- Mechanistic follow-ups : Evaluate downstream signaling pathways (e.g., dectin-1 receptor activation) to confirm target engagement .
Q. What strategies can optimize the structure-activity relationship (SAR) of paramylon derivatives for enhanced bioactivity?
- Systematic SAR studies : Synthesize derivatives with varied cationic groups (e.g., trimethylammonium vs. dimethylaminoethyl) and chain lengths.
- Molecular docking : Predict interactions with immune receptors (e.g., dectin-1) to guide synthesis.
- Functional assays : Compare cytokine profiles (e.g., TNF-α, IL-6) and antimicrobial outcomes across derivatives .
Q. How do researchers validate the role of macrophages in DMAE-paramylon’s antimicrobial activity?
- Depletion models : Use clodronate liposomes to deplete macrophages in vivo and assess loss of protection.
- Adoptive transfer : Transplant macrophages from DMAE-paramylon-treated mice into untreated hosts to test transferable immunity.
- Gene knockout models : Utilize dectin-1 or TLR knockout mice to identify receptor dependencies .
Methodological Considerations
- Controls : Include untreated, vehicle, and inactive derivative controls (e.g., carboxymethyl paramylon) to isolate cationization effects .
- Assay standardization : Use LPS as a positive control for macrophage activation and validate NBT assay conditions (e.g., incubation time, cell density) .
- Data interpretation : Address variability in paramylon purity or derivatization efficiency, which may confound bioactivity comparisons .
Key Data Contradictions and Resolutions
- Low antiviral SI : Despite in vitro HIV inhibition, DMAE-paramylon’s cytotoxicity limits therapeutic potential. Solutions include derivatization with biocompatible polymers or targeted delivery systems .
- Inconsistent efficacy across derivatives : Cationization is critical; neutral/anionic derivatives lack activity. Focus on optimizing charge density and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
